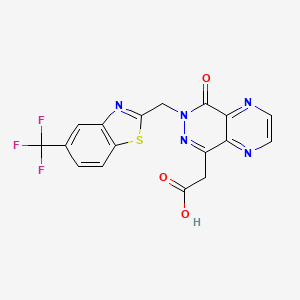

USP25/28 抑制剂 AZ1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

USP25/28 inhibitor AZ1 is a potent and selective dual inhibitor of ubiquitin-specific protease 25 and ubiquitin-specific protease 28. These enzymes are part of the deubiquitinase family, which play a crucial role in regulating protein degradation and maintaining cellular homeostasis. USP25/28 inhibitor AZ1 has shown promise in various scientific research applications, particularly in the fields of oncology and immunology .

科学研究应用

USP25/28 inhibitor AZ1 has a wide range of scientific research applications:

作用机制

Target of Action

The primary targets of the USP25/28 inhibitor AZ1 are the ubiquitin-specific proteases 25 and 28 (USP25 and USP28) . These enzymes play a crucial role in the deubiquitination process, which is a significant post-translational modification that regulates many biological processes .

Mode of Action

AZ1 is a selective, noncompetitive inhibitor of USP25 and USP28 . It interacts with these targets by binding to them, thereby inhibiting their activity. This inhibition leads to a decrease in the deubiquitination process, which in turn affects the stability of several proteins, including cancer-related proteins .

Biochemical Pathways

The inhibition of USP25 and USP28 by AZ1 affects several biochemical pathways. One notable pathway is the regulation of the c-Myc protein. AZ1 dose-dependently reduces c-Myc levels in colon carcinoma cells . The c-Myc protein is a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation. Therefore, the reduction of c-Myc levels can lead to the induction of cell death .

Result of Action

The action of AZ1 leads to several molecular and cellular effects. In vitro, it reduces c-Myc levels in colon carcinoma cells and induces cell death . In vivo, in a mouse Alzheimer’s disease model, AZ1 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Action Environment

The environment can influence the action, efficacy, and stability of AZ1. For instance, in a mouse model, AZ1 was administered via gavage, suggesting that the compound’s action can be influenced by factors such as the animal’s diet and health status . .

生化分析

Biochemical Properties

USP25/28 inhibitor AZ1 interacts with the enzymes USP25 and USP28, inhibiting their activity . The IC50 values for USP25 and USP28 are 0.7 μM and 0.6 μM, respectively . This interaction is characterized by noncompetitive inhibition, indicating that the USP25/28 inhibitor AZ1 binds to a site other than the active site of the enzymes .

Cellular Effects

USP25/28 inhibitor AZ1 has been shown to have significant effects on various types of cells and cellular processes. It induces degradation of cellular c-Myc, a protein involved in cell cycle regulation, in HCT116 cells . This effect is dose-dependent, with EC50 values of 18 - 20 μM . Furthermore, in a mouse Alzheimer’s disease model, USP25/28 inhibitor AZ1 reduces amyloid burden, attenuates microglial activation, and improves synaptic and cognitive function .

Molecular Mechanism

The molecular mechanism of action of USP25/28 inhibitor AZ1 involves allosteric inhibition of USP28 . A study analyzing the crystal structure of the USP28-AZ1 complex revealed that AZ1 inhibits USP28 activity via a distal allosteric regulation mechanism . This means that the USP25/28 inhibitor AZ1 binds to a site on USP28 that is different from the active site, causing a conformational change that reduces the enzyme’s activity .

Temporal Effects in Laboratory Settings

The effects of USP25/28 inhibitor AZ1 change over time in laboratory settings. For instance, it induces HCT116 cellular c-Myc degradation within a range of 20-100 µM for 3 hours or 60 µM for 0.3-3 hours

Dosage Effects in Animal Models

In animal models, the effects of USP25/28 inhibitor AZ1 vary with different dosages. For example, in a mouse model, a dosage of 40 mg/kg of USP25/28 inhibitor AZ1 administered daily for 7 days was shown to protect from dextran sulfate sodium (DSS)-induced weight loss and diarrhea .

准备方法

The synthesis of USP25/28 inhibitor AZ1 involves multiple steps, including the formation of key intermediates and the final coupling reactionsReaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Industrial production methods for USP25/28 inhibitor AZ1 are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, purification processes, and quality control measures to meet regulatory standards .

化学反应分析

USP25/28 inhibitor AZ1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

USP25/28 inhibitor AZ1 is unique in its dual inhibition of both ubiquitin-specific protease 25 and ubiquitin-specific protease 28. Similar compounds include:

USP7 inhibitors: Targeting another member of the deubiquitinase family, these inhibitors have shown potential in cancer therapy.

USP30 inhibitors: These compounds are being explored for their role in mitochondrial quality control and neurodegenerative diseases.

USP1 inhibitors: Known for their role in DNA damage response and repair mechanisms.

Compared to these compounds, USP25/28 inhibitor AZ1 offers a broader range of applications due to its dual-targeting capability .

属性

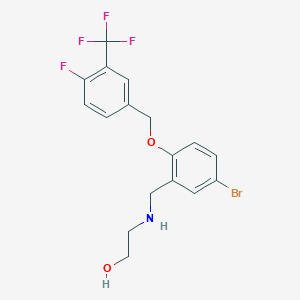

IUPAC Name |

2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHSFXDGKQYOED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrF4NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)

![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid](/img/structure/B605648.png)

![2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid](/img/structure/B605650.png)

![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)